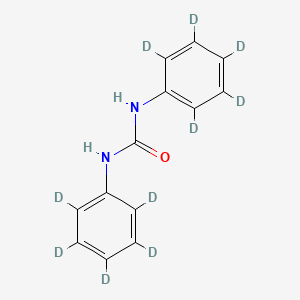
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI): is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is a derivative of pentonic acid and features an anhydro bridge, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester typically involves the cyclization of a suitable precursor under specific conditions. One common method includes the reaction of a pentonic acid derivative with a dehydrating agent to form the anhydro bridge .
Industrial Production Methods: it is likely that large-scale synthesis would involve similar cyclization reactions, optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide, other nucleophiles.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various esters or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In industrial chemistry, this compound can be used in the production of polymers and other materials that require specific structural features .
Mecanismo De Acción
The mechanism of action for threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester involves its interaction with various molecular targets. The anhydro bridge and ester group allow it to participate in a range of chemical reactions, making it a versatile compound in both synthetic and biological contexts .
Comparación Con Compuestos Similares
Pentonic acid derivatives: These compounds share a similar backbone but lack the anhydro bridge.
Anhydro sugars: Compounds like anhydroglucose have similar structural features but differ in their functional groups.
Uniqueness: The presence of the anhydro bridge and the specific ester configuration make threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester unique.
Propiedades
Número CAS |
132748-46-0 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 |
Nombre IUPAC |
methyl (2S,3R)-3-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4-7(2)5(10-7)6(8)9-3/h5H,4H2,1-3H3/t5-,7-/m1/s1 |
Clave InChI |
HTSLJNQJVVFIQA-IYSWYEEDSA-N |
SMILES |
CCC1(C(O1)C(=O)OC)C |
Sinónimos |
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)


![7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride](/img/structure/B591140.png)
